2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride
Overview
Description
2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride (CAS No. 1803608-29-8) is a chemical compound with a molecular weight of 178.66 . It is a novel high-affinity ligand for the melatonin receptor.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point and storage conditions, are not specified in the available sources .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of β-Oligopeptides : Research by Abele, Seiler, and Seebach (1999) in "Helvetica Chimica Acta" focused on synthesizing β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, which is related to 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride. They explored the synthesis involving N-Boc and C-OMe protection and analyzed the X-ray crystal structures of these compounds. This study is significant for understanding the structural and synthesis aspects of related cyclopropane derivatives (Abele, Seiler, & Seebach, 1999).
Chemical Transformations and Reactions
- Gold-Catalyzed Rearrangement : Hiault et al. (2016) in "Synthesis" investigated the gold-catalyzed rearrangement of (Silylcyclopropenyl)methyl ethers, which are structurally related to this compound. This study contributes to the understanding of chemical transformations involving cyclopropane derivatives (Hiault et al., 2016).
Synthesis of Novel Compounds
- Synthesis of Novel Tobacco Flavor : Lu Xin-y (2013) in "Fine chemicals" explored the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic Acid (HCCA) from 2-methoxystyrene, which shares a similarity with the methoxymethyl component in this compound. This research provides insights into the synthesis of novel compounds using cyclopropane derivatives (Lu Xin-y, 2013).
Application in Organic Chemistry
- Catalytic Enantioselective Hydroboration : Rubina, Rubin, and Gevorgyan (2003) in the "Journal of the American Chemical Society" described the catalytic enantioselective hydroboration of cyclopropenes. They demonstrated the importance of ester and alkoxymethyl substituents in achieving high degrees of enantiomeric induction, relevant to the study of this compound (Rubina, Rubin, & Gevorgyan, 2003).
Safety and Hazards
Properties
IUPAC Name |
2-[1-(methoxymethyl)cyclopropyl]ethanimidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-10-5-7(2-3-7)4-6(8)9;/h2-5H2,1H3,(H3,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVUTJZCVYUNGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)CC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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